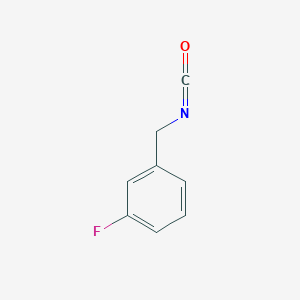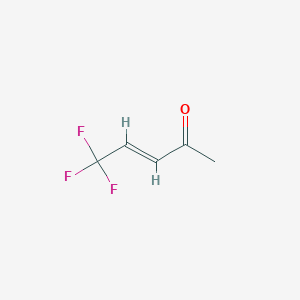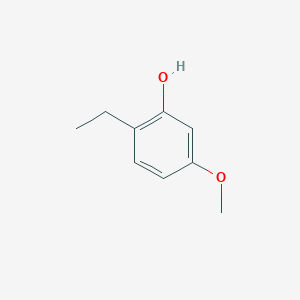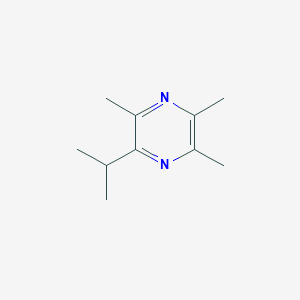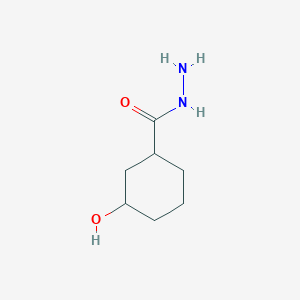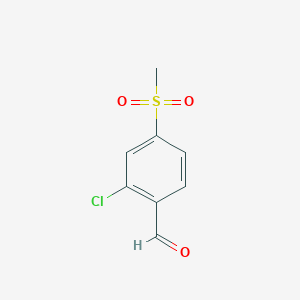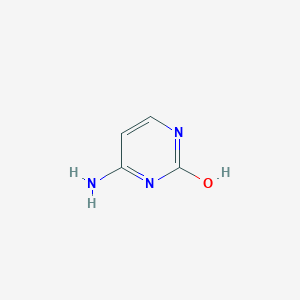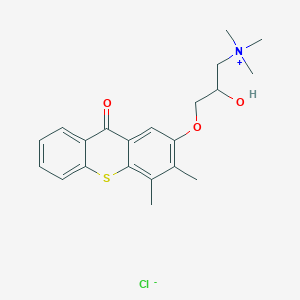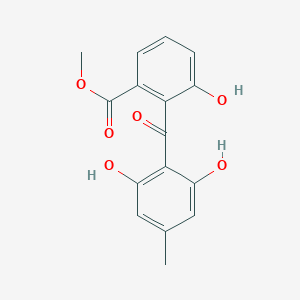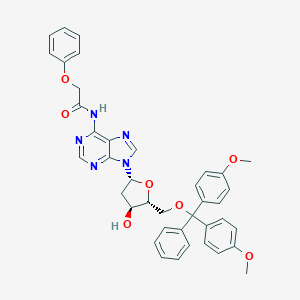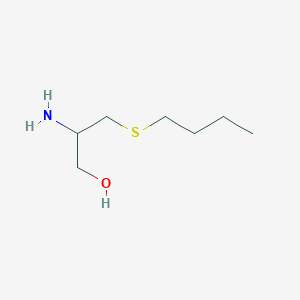
2-Amino-3-butylsulfanylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-butylsulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cysteamine, which is an amino acid that is naturally found in the human body. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
2-Amino-3-butylsulfanylpropan-1-ol has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its ability to reduce oxidative stress in the brain. The compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-butylsulfanylpropan-1-ol is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an antioxidant that helps to protect cells from oxidative damage. Additionally, it may work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-butylsulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. The compound has also been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its ability to reduce oxidative stress and inflammation. This makes it a useful tool for studying the effects of oxidative stress and inflammation on cells. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
One limitation of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-Amino-3-butylsulfanylpropan-1-ol. One direction is to study the compound's potential use as a treatment for inflammatory diseases such as arthritis. Another direction is to study the compound's potential use as a neuroprotective agent. Additionally, the compound's potential use as a treatment for cancer should be further investigated. Further studies are needed to better understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
2-Amino-3-butylsulfanylpropan-1-ol can be synthesized using various methods, including the reaction of cysteamine with butanal and hydrogen sulfide. Another method involves the reaction of cysteamine with butyl bromide and sodium sulfide. The yield of the synthesis method depends on the reaction conditions, including the temperature, pressure, and the presence of a catalyst.
Propiedades
Número CAS |
101669-91-4 |
|---|---|
Nombre del producto |
2-Amino-3-butylsulfanylpropan-1-ol |
Fórmula molecular |
C7H17NOS |
Peso molecular |
163.28 g/mol |
Nombre IUPAC |
2-amino-3-butylsulfanylpropan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-2-3-4-10-6-7(8)5-9/h7,9H,2-6,8H2,1H3 |
Clave InChI |
NKZIEUQLSXCBST-UHFFFAOYSA-N |
SMILES |
CCCCSCC(CO)N |
SMILES canónico |
CCCCSCC(CO)N |
Sinónimos |
1-Propanol, 2-amino-3-(butylthio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
